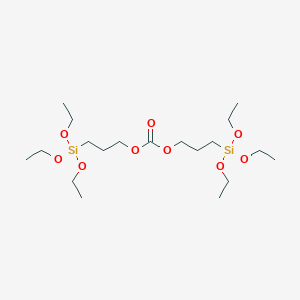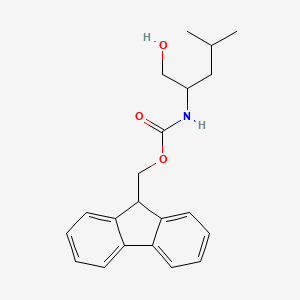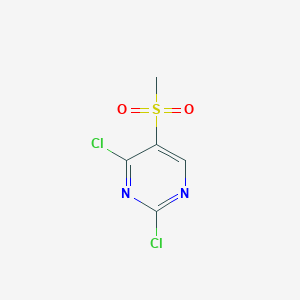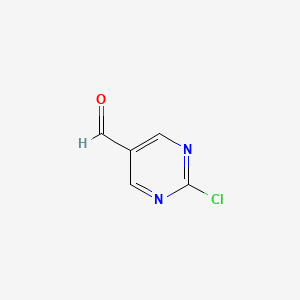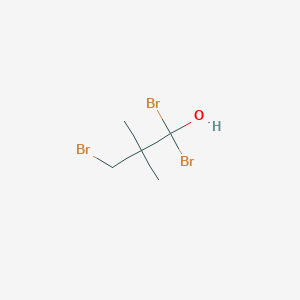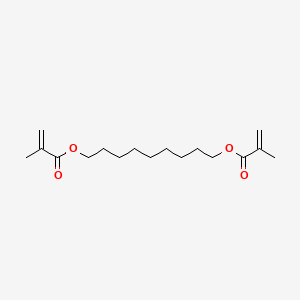
1,9-Nonanediol dimethacrylate
Vue d'ensemble
Description
1,9-Nonanediol dimethacrylate is a clear, colorless liquid primarily used in biomaterial applications . It acts as a cross-linking agent in the production of polymer networks and can enhance drug delivery system efficacy . Its presence in medical-grade polymers helps in controlled drug release .
Synthesis Analysis
1,9-Nonanediol, also known as nonamethylene glycol, is a diol with the molecular formula HO(CH 2) 9 OH . It can be produced by isomerization of allyl alcohol . It can also be obtained by reacting methyl oleate with triethylsilyl hydrotrioxide and lithium aluminum hydride .Molecular Structure Analysis
The molecular formula of 1,9-Nonanediol dimethacrylate is C17H28O4 . The IUPAC name is 9-(2-methylprop-2-enoyloxy)nonyl 2-methylprop-2-enoate . The InChI is 1S/C17H28O4/c1-14(2)16(18)20-12-10-8-6-5-7-9-11-13-21-17(19)15(3)4/h1,3,5-13H2,2,4H3 .Physical And Chemical Properties Analysis
1,9-Nonanediol dimethacrylate has a molecular weight of 296.4 g/mol . It has a computed XLogP3-AA value of 5 , indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 14 rotatable bonds . The exact mass and monoisotopic mass are both 296.19875937 g/mol . The topological polar surface area is 52.6 Ų .Applications De Recherche Scientifique
Biopolyester Production : 1,9-Nonanedioic acid, a related compound, is used in producing biopolyesters. A study by Lee et al. (2019) showed that this compound could be biologically synthesized from oleic acid and used with lipase for biopolyester production, indicating its potential in sustainable polymer synthesis (Lee et al., 2019).
Monobenzylation : Monobenzylation of 1,9-nonanediol, a process important in organic synthesis, has been studied by Ming-hua (2011) using 18-Crown-6 as a catalyst. This process is crucial for synthesizing various chemical products (Ming-hua, 2011).
Chromatography Applications : Xu et al. (2009) researched using different alkyl dimethacrylates, including 1,9-nonanediol dimethacrylate, to create monoliths for chromatography. This study highlights its role in improving separation efficiency in chromatographic processes (Xu et al., 2009).
Biochemical Applications : 1,9-Decanediol, a compound similar to 1,9-nonanediol dimethacrylate, has been studied by Lu et al. (2019) for its role as a biological nitrification inhibitor, impacting nitrogen loss in agricultural soils (Lu et al., 2019).
Polymer Science : Andrzejewska (1992) explored the photoinduced polymerization of butanediol-1,4 dimethacrylate in the presence of aliphatic sulfides, an important aspect of polymer chemistry (Andrzejewska, 1992).
Liquid Chromatography : Liu et al. (2012) demonstrated the use of various dimethacrylates, including 1,9-nonanediol dimethacrylate, in synthesizing monolithic capillary columns for liquid chromatography, important for chemical separation and analysis (Liu et al., 2012).
Safety and Hazards
1,9-Nonanediol dimethacrylate can cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised . Adequate ventilation should be ensured and all sources of ignition should be removed .
Mécanisme D'action
Target of Action
1,9-Nonanediol dimethacrylate is a bifunctional methacrylate . It is primarily used as a monomer in the synthesis of polymers . As such, its primary targets are the polymer chains where it acts as a crosslinking agent .
Mode of Action
The mode of action of 1,9-Nonanediol dimethacrylate involves the formation of covalent bonds with the polymer chains, thereby creating a crosslinked network . This crosslinking process enhances the mechanical properties of the resulting polymer, including its strength and stability .
Biochemical Pathways
By acting as a crosslinking agent, it influences the structure and properties of the resulting polymer .
Pharmacokinetics
Given its use as a monomer in polymer synthesis, it is likely that its bioavailability is influenced by factors such as its formulation and the specific conditions of the polymerization process .
Result of Action
The primary result of the action of 1,9-Nonanediol dimethacrylate is the formation of a crosslinked polymer network . This network has enhanced mechanical properties, including increased strength and stability. These properties make the resulting polymer suitable for a variety of applications, including the manufacturing of aromatic chemicals and in the pharmaceutical industry .
Action Environment
The action of 1,9-Nonanediol dimethacrylate is influenced by various environmental factors. For instance, the temperature and pressure conditions of the polymerization process can affect the efficacy of the crosslinking process . Additionally, the stability of the compound and the resulting polymer may be influenced by factors such as exposure to light, heat, and certain chemicals .
Propriétés
IUPAC Name |
9-(2-methylprop-2-enoyloxy)nonyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O4/c1-14(2)16(18)20-12-10-8-6-5-7-9-11-13-21-17(19)15(3)4/h1,3,5-13H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVIKVWFGPLAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703113 | |
| Record name | 9-(2-Methylprop-2-enoyloxy)nonyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Nonanediol dimethacrylate | |
CAS RN |
65833-30-9 | |
| Record name | 9-(2-Methylprop-2-enoyloxy)nonyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonamethylene Glycol Dimethacrylate (stabilized with MEHQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






